6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Catalog No.
S566233
CAS No.
25983-13-5
M.F
C8H4Cl2N2O2
M. Wt
231.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

CAS Number

25983-13-5

Product Name

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

IUPAC Name

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)

InChI Key

AVBSIKMUAFYZAV-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2

Synonyms

6,7-dichloroquinoxaline-2,3-dione, DCQX

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a synthetic compound characterized by its molecular formula C8H4Cl2N2O. It features a quinoxaline ring structure with two chlorine atoms at the 6 and 7 positions. This compound is recognized for its role as a selective antagonist at the N-methyl-D-aspartate (NMDA) glutamate receptor glycine site, which is crucial for neurotransmission in the central nervous system .

NMDA Receptor Antagonist

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, also known as CNQX, is a well-studied competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. PubChem, National Institutes of Health: ) The NMDA receptor is a type of glutamate receptor, which is a major excitatory neurotransmitter receptor in the central nervous system. National Institute on Drug Abuse: ) CNQX acts by binding to the glycine binding site of the NMDA receptor, thereby blocking the binding of glycine, a co-agonist necessary for receptor activation. Journal of Neuroscience, National Institutes of Health:

Research Applications

Due to its ability to block NMDA receptor activity, CNQX has been used in various scientific research applications, including:

  • Studying the role of NMDA receptors in various physiological processes, such as learning and memory, synaptic plasticity, and neuronal development. Brain Research, ScienceDirect:
  • Investigating the involvement of NMDA receptors in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. Nature Reviews Neuroscience, Nature Research:
  • Developing new drugs that target the NMDA receptor for the treatment of neurological and psychiatric disorders. ACS Chemical Neuroscience, American Chemical Society:

Additional Information:

  • CNQX is a research tool and should only be handled by trained professionals in accordance with appropriate safety guidelines.
  • Further research is ongoing to investigate the potential therapeutic applications of CNQX or its derivatives.

The chemical reactivity of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione includes:

  • Electrophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for various substitutions.
  • Reduction Reactions: The quinoxaline moiety can undergo reduction to yield derivatives with altered biological activity.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions highlight its versatility in synthetic organic chemistry and medicinal chemistry applications.

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione exhibits significant biological activity:

  • NMDA Receptor Antagonism: It selectively binds to the NMDA receptor, inhibiting glutamate activity. This property makes it valuable in studying neurological disorders such as epilepsy and Alzheimer's disease .
  • Neuroprotective Effects: Its antagonistic action on glutamate receptors suggests potential neuroprotective effects against excitotoxicity.

The synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like 2-chloroaniline and malonic acid derivatives, cyclization can be performed under acidic or basic conditions to form the quinoxaline framework.
  • Chlorination: Subsequent chlorination of the quinoxaline intermediate yields the dichlorinated product.
  • Refluxing Techniques: Many syntheses involve refluxing in solvents such as ethanol or dimethylformamide to facilitate reaction completion.

These methods illustrate the compound's accessibility for research and pharmaceutical development.

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione finds applications in various fields:

  • Pharmacology: Used extensively in research to understand NMDA receptor function and its implications in neurodegenerative diseases.
  • Chemical Biology: Serves as a tool compound for studying glutamatergic signaling pathways.
  • Synthetic Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.

Studies on the interactions of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione have revealed:

  • Binding Affinity: It has been shown to possess high binding affinity for the NMDA receptor glycine site, impacting synaptic transmission and plasticity.
  • Synergistic Effects: When used in combination with other neuroactive compounds, it may enhance or modulate their effects on neurotransmission.

These interactions underscore its significance in pharmacological research.

Several compounds share structural similarities with 6,7-dichloroquinoxaline-2,3(1H,4H)-dione. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
QuinoxalineC8H6N2Lacks halogen substitution; broader biological activity.
5-NitroquinoxalineC8H6N4O2Contains a nitro group; different receptor interactions.
2-MethylquinoxalineC9H8N2Methyl substitution alters pharmacological profile.

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to its specific chlorine substitutions that enhance its selectivity and potency at NMDA receptors compared to these similar compounds.

XLogP3

1.5

Wikipedia

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

Dates

Modify: 2023-08-15

Serofendic acid prevents acute glutamate neurotoxicity in cultured cortical neurons

Ryota Taguchi, Hiroyuki Nishikawa, Toshiaki Kume, Taro Terauchi, Shuji Kaneko, Hiroshi Katsuki, Masahiro Yonaga, Hachiro Sugimoto, Akinori Akaike
PMID: 14522357   DOI: 10.1016/j.ejphar.2003.08.027

Abstract

We have previously reported that a novel neuroprotective substance named serofendic acid was purified and isolated from ether extract of fetal calf serum. In the present study, we investigated the effect of serofendic acid on acute neurotoxicity induced by L-glutamate (Glu) using primary cultures of rat cortical neurons. Exposure of cortical cultures to Glu for 1 h caused a marked decrease in cell viability, as determined by trypan blue exclusion. This acute Glu neurotoxicity was prevented by N-methyl-D-aspartate (NMDA) receptor antagonists, extracellular Ca(2+) removal, nitric oxide (NO) synthase inhibitor and NO scavenger. Serofendic acid prevented acute Glu neurotoxicity in a concentration-dependent manner. Acute neurotoxicity was induced by ionomycin, a Ca(2+) ionophore, and S-nitroso-L-cysteine, an NO donor. Serofendic acid also prevented both ionomycin- and S-nitroso-L-cysteine-induced neurotoxicity. Moreover, the protective effect of serofendic acid on acute Glu neurotoxicity was not affected by cycloheximide, a protein synthesis inhibitor, and actinomycin D, an RNA synthesis inhibitor. These results indicate that serofendic acid protects cultured cortical neurons from acute Glu neurotoxicity by reducing the cytotoxic action of NO and de novo protein synthesis is not required for this neuroprotection.


6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex

K Ogita, Y Yoneda
PMID: 1967633   DOI: 10.1111/j.1471-4159.1990.tb01927.x

Abstract

Multiple binding sites on the N-methyl-D-aspartate (NMDA) receptor complex were examined using rat brain synaptic membranes treated with Triton X-100. Binding of [3H](+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imi ne ([3H]MK-801), a noncompetitive NMDA antagonist, in the presence of 10 microM L-glutamate not only was inhibited by different types of antagonists, such as 6,7-dichloro-3-hydroxy-2-quinoxaline-carboxylate, 7-chlorokynurenate, and 6,7-dichloroquinoxaline-2,3-dione (DCQX), but also was abolished by non-NMDA antagonists, including 6-cyano-7-nitroquinoxaline-2,3-dione and 6,7-dinitroquinoxaline-2,3-dione. The inhibition of [3H]MK-801 binding by these compounds was invariably reversed or attenuated by addition of 10 microM glycine. Among these novel antagonists with an inhibitory potency on [3H]MK-801 binding, only DCQX abolished [3H]glycine binding without inhibiting [3H]glutamate and [3H](+-)-3-(2-carboxypiperazine-4-yl)propyl-1-phosphonate bindings. Other antagonists examined were all effective as displacers of the latter two bindings. These results suggest that DCQX is an antagonist highly selective to the strychnine-insensitive glycine binding sites with a relatively high affinity.


Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX)

Y Yoneda, K Ogita
PMID: 2554902   DOI: 10.1016/0006-291x(89)91535-0

Abstract

Among various quinoxaline derivatives examined, only 6,7-dichloroquinoxaline-2,3-dione (DCQX) competitively displaced the strychnine-insensitive binding of [3H]glycine, without affecting the other binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. This novel specific antagonist abolished the ability of L-glutamate to potentiate [3H]MK-801 binding activity in brain synaptic membranes treated with Triton X-100. Inclusion of glycine reversed this preventive action of DCQX on the potentiation induced by glutamate.


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